3,4-Epoxy-6-keto-4a,5-ene Simvastatin
CAS No.: 1795790-98-5
Cat. No.: VC0032343
Molecular Formula: C25H36O7
Molecular Weight: 448.556
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1795790-98-5 |
---|---|
Molecular Formula | C25H36O7 |
Molecular Weight | 448.556 |
IUPAC Name | [(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate |
Standard InChI | InChI=1S/C25H36O7/c1-6-24(3,4)23(29)31-19-12-25(5)22(32-25)17-11-18(27)13(2)16(21(17)19)8-7-15-9-14(26)10-20(28)30-15/h11,13-16,19,21-22,26H,6-10,12H2,1-5H3/t13-,14-,15-,16+,19+,21-,22?,25?/m1/s1 |
Standard InChI Key | HZHZODVQZPRTTL-CBQGMXQJSA-N |
SMILES | CCC(C)(C)C(=O)OC1CC2(C(O2)C3=CC(=O)C(C(C13)CCC4CC(CC(=O)O4)O)C)C |
Introduction
Chemical Properties and Structure
3,4-Epoxy-6-keto-4a,5-ene Simvastatin possesses specific chemical and physical properties that distinguish it within the family of statin compounds.
Identification and Nomenclature
The compound is formally identified as 2,2-Dimethylbutanoic Acid (1S,7R,8R,8aR)-1,2,3,4,6,7,8,8a-Octahydro-3,7-dimethyl-3,4-epoxy-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester . This systematic IUPAC name reflects its complex molecular structure, including stereochemical configurations at multiple chiral centers. The compound has been assigned the CAS registry number 1795790-98-5 for unambiguous identification in chemical databases and literature .
Physical and Chemical Characteristics
The physical and chemical properties of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin
Property | Description |
---|---|
Physical Appearance | Off-White Solid |
Molecular Formula | C₂₅H₃₆O₇ |
Molecular Weight | 448.55 g/mol |
Purity (Commercial) | 98% |
Solubility | Soluble in Chloroform, Dichloromethane, DMSO |
Storage Conditions | 2-8°C, Protected from air and light |
CAS Number | 1795790-98-5 |
The compound contains an epoxide ring between positions 3 and 4, contributing to its reactivity profile. The presence of the ketone group at position 6 and the double bond between positions 4a and 5 further influences its chemical behavior and stability characteristics. These functional groups confer specific properties that distinguish it from Simvastatin and contribute to its identification in analytical procedures.
Structural Analysis
The molecular structure of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin incorporates several key functional groups including an epoxide ring, a ketone, an ester linkage, and a lactone ring. The epoxide functional group is particularly significant as it represents a reactive site that can undergo ring-opening reactions under appropriate conditions. The molecule maintains the core naphthalene-derived structure characteristic of Simvastatin, with modifications that alter its three-dimensional conformation and potential biological interactions.
Relationship to Simvastatin
3,4-Epoxy-6-keto-4a,5-ene Simvastatin is specifically identified as an impurity of Simvastatin, highlighting its relevance in pharmaceutical quality control and regulatory compliance.
Formation Mechanisms
As an impurity, 3,4-Epoxy-6-keto-4a,5-ene Simvastatin likely forms through oxidative processes during the synthesis, processing, or storage of Simvastatin. The epoxidation of the double bond in Simvastatin's structure represents a common transformation pathway for similar compounds. Understanding the formation mechanisms of such impurities is crucial for developing strategies to minimize their occurrence in pharmaceutical preparations.
Structural Comparisons
The structural differences between 3,4-Epoxy-6-keto-4a,5-ene Simvastatin and Simvastatin primarily involve the presence of the epoxide ring at positions 3 and 4, the ketone group at position 6, and the altered configuration of the double bond. These modifications potentially affect the compound's interaction with the active site of HMG-CoA reductase, influencing its potential pharmacological activity compared to the parent compound.
Analytical Detection and Quantification
The identification and quantification of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin in Simvastatin formulations typically employ sophisticated analytical techniques including high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the selective detection and accurate quantification of this impurity, ensuring compliance with regulatory standards for pharmaceutical purity.
Applications in Pharmaceutical Research
The study and characterization of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin extend beyond mere impurity profiling to encompass broader applications in pharmaceutical research and development.
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